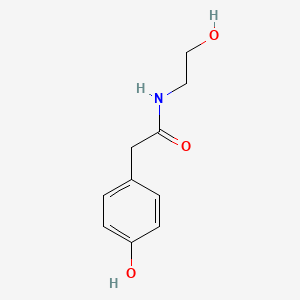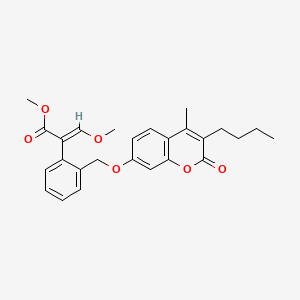
Coumoxystrobin
Descripción general
Descripción
Coumoxystrobin is a fungicide developed by incorporating two active moieties from coumarin and methoxyacrylate into a single molecule . It has the IUPAC name: methyl (2 E )-2- (2- { [ (3-butyl-4-methyl-2-oxo-2 H -chromen-7-yl)oxy]methyl}phenyl)-3-methoxyprop-2-enoate .
Synthesis Analysis
The synthesis of this compound involves the incorporation of two active moieties from coumarin and methoxyacrylate . The synthesis and functionalization of coumarins have advanced with innovative strategies, enabling the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .Molecular Structure Analysis
This compound has a molecular formula of C26H28O6 . It contains total 62 bond(s); 34 non-H bond(s), 16 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 2 ester(s) (aliphatic), 1 ether(s) (aliphatic) and 1 ether(s) (aromatic) .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 90.0±3.0 kJ/mol and a flash point of 259.4±31.5 °C .Aplicaciones Científicas De Investigación
Fungicida Agrícola
Coumoxystrobin se utiliza ampliamente como un fungicida agrícola debido a su eficacia contra una variedad de patógenos fúngicos. Es particularmente activo contra enfermedades como el mildiu velloso, la mancha, el oídio y el tizón del arroz . Su papel como inhibidor del complejo citocromo-bc1 mitocondrial lo convierte en un potente agente antifúngico, interrumpiendo la producción de energía en las células fúngicas .
Control de Enfermedades en Horticultura
La investigación ha demostrado la eficacia de this compound en el control de enfermedades en cultivos hortícolas, como la mancha vellosa del lichi causada por Phytophthora litchii. El compuesto ha mostrado ser prometedor en aplicaciones previas y posteriores a la cosecha, reduciendo significativamente la gravedad de la enfermedad y mejorando el rendimiento del cultivo .
Mejora del Crecimiento de las Plantas
Si bien es principalmente un fungicida, this compound también puede tener beneficios indirectos en el crecimiento de las plantas. Al proteger las plantas de enfermedades fúngicas, puede ayudar a mantener o mejorar la salud de las plantas, lo que a su vez puede conducir a un mejor crecimiento y rendimiento. Sin embargo, los efectos directos sobre el crecimiento de las plantas no están bien documentados y requieren más investigación .
Estudios de Impacto Ambiental
El impacto ambiental de this compound es un área de investigación activa. Se han realizado estudios para comprender sus efectos sobre especies no objetivo, como las algas, y su potencial de bioacumulación en ecosistemas acuáticos. Estos estudios son cruciales para evaluar la seguridad ecológica del compuesto .
Seguridad y Cumplimiento Normativo
El perfil de seguridad y el estado regulatorio de this compound son consideraciones importantes. Las hojas de datos de seguridad proporcionan información sobre el manejo, almacenamiento y medidas de primeros auxilios, asegurando que el compuesto se use de forma segura y de acuerdo con las normas reglamentarias .
Disponibilidad Comercial y Análisis de Mercado
La disponibilidad comercial de this compound está sujeta a las fuerzas del mercado y las aprobaciones regulatorias. Los informes y análisis de mercado brindan información sobre la producción, el consumo y los factores que influyen en su disponibilidad. Esta información es vital para las partes interesadas en el sector agrícola .
Mecanismo De Acción
Target of Action
Coumoxystrobin, also known as Coumoxystrobine, is a type of fungicide that belongs to the group of QoI (Quinone outside Inhibitors) fungicides . The primary target of this compound is the cytochrome bc1 complex, specifically at the Quinone ‘outer’ (Qo) binding site . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .
Mode of Action
This compound acts by inhibiting the cytochrome bc1 complex at the Qo site . This inhibition blocks the transfer of electrons, thereby disrupting the electron transport chain . As a result, the pathogen’s ability to produce energy is hindered, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, this compound disrupts the normal flow of electrons within this pathway . This disruption prevents the synthesis of ATP, the main energy currency of the cell, leading to energy depletion and eventual death of the pathogen .
Pharmacokinetics
Like other fungicides, the bioavailability of this compound is likely influenced by factors such as its formulation, the method of application, and the target organism’s physiology .
Result of Action
The primary result of this compound’s action is the effective control of various fungal infections, including downy mildew, blight, powdery mildew, and rice blast . By inhibiting the pathogen’s energy production, this compound prevents the growth and reproduction of the fungus, thereby controlling the spread of the infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. While specific data on this compound is limited , factors such as temperature, humidity, and pH often impact the activity of fungicides. Additionally, the presence of other organisms in the environment can also influence the action of this compound. For instance, the presence of alternative oxidase (AOX) inhibitors can significantly enhance the activity of this compound against certain pathogens .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Coumoxystrobin plays a significant role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, which is essential for fungal growth and reproduction . This compound interacts with enzymes such as cytochrome bc1 complex and proteins involved in the mitochondrial respiratory chain . The nature of these interactions involves binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and inhibiting cellular respiration .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In fungal cells, it inhibits sporangial germination and mycelial growth, leading to the suppression of fungal development . This compound influences cell function by disrupting cell signaling pathways related to energy production and metabolism . It also affects gene expression by inhibiting the transcription of genes involved in mitochondrial respiration . Additionally, this compound impacts cellular metabolism by reducing ATP levels, which are crucial for cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a mitochondrial cytochrome-bc1 complex inhibitor . It binds to the Qo site of the cytochrome bc1 complex, preventing the transfer of electrons from ubiquinol to cytochrome c1 . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi . This compound also induces oxidative stress by increasing the production of reactive oxygen species (ROS), further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against fungal pathogens . Prolonged exposure to this compound can lead to the degradation of the compound, reducing its efficacy . Long-term effects on cellular function include sustained inhibition of mitochondrial respiration and energy production, leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial respiration . It interacts with enzymes such as cytochrome bc1 complex and affects the metabolic flux by inhibiting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in ROS levels, which can cause oxidative damage to cellular components . This compound also affects metabolite levels by altering the balance of redox reactions in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells are influenced by its lipophilic nature, allowing it to integrate into mitochondrial membranes and exert its inhibitory effects on the cytochrome bc1 complex .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its activity by inhibiting the cytochrome bc1 complex . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial membrane, ensuring its effective interaction with the electron transport chain . This subcellular localization is crucial for this compound’s antifungal activity, as it allows the compound to disrupt mitochondrial respiration and energy production in fungal cells .
Propiedades
IUPAC Name |
methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-5-6-10-21-17(2)20-13-12-19(14-24(20)32-26(21)28)31-15-18-9-7-8-11-22(18)23(16-29-3)25(27)30-4/h7-9,11-14,16H,5-6,10,15H2,1-4H3/b23-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRPJSBNHNJSI-XQNSMLJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C(=COC)C(=O)OC)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3/C(=C\OC)/C(=O)OC)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058200 | |
| Record name | Coumoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850881-70-8 | |
| Record name | Coumoxystrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850881-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumoxystrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850881708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (E)-2-[2-[(3-butyl-4-methyl-2-oxochromen-7-yl)oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMOXYSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/521R9X5RXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coumoxystrobin belongs to the strobilurin class of fungicides, which are known to inhibit fungal growth by disrupting cellular respiration. Specifically, this compound binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. [, ] This binding prevents electron transfer within Complex III, ultimately halting the production of ATP, the essential energy currency of cells. [, ] This disruption of energy production leads to the death of the fungal cells.
ANone: this compound is characterized by the following:
- Molecular Formula: C22H25NO5 []
- Molecular Weight: 383.44 g/mol []
- Spectroscopic Data: The structure of this compound and its intermediates have been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and elemental analysis. []
A: Studies have shown that the coumarin group in this compound plays a crucial role in its fungicidal activity. [] Replacing the coumarin group with substituted pyrazole moieties led to the discovery of Pyraoxystrobin, another potent fungicide. [] This suggests that modifications to this region of the molecule can significantly influence its activity and potentially lead to the development of novel fungicides.
ANone: this compound has demonstrated efficacy against various fungal diseases in field trials, including:
- Cucumber: Downy mildew and powdery mildew [, ]
- Rice: Sheath blight and blast [, ]
- Apple: Canker and ring rot [, ]
- Wheat: Powdery mildew and scab [, ]
A: Yes, like many other fungicides, the development of resistance to this compound is a concern. [, ] To combat this, researchers are exploring various strategies, including:
- Combination Therapy: Combining this compound with other fungicides with different modes of action, such as Fenamidone, Zoxamide, Proquinazid, Kresoxim-methyl, and others, has shown promise in reducing the development of resistance and enhancing fungicidal efficacy. [, , , , , , , , , ]
A: High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is a widely used method for quantifying this compound residues in apple and soil samples. [, ] This technique offers high sensitivity and selectivity for analyzing this compound in complex matrices.
A: Research on the environmental fate and ecotoxicological effects of this compound is crucial to assess its potential impact on non-target organisms and ecosystems. [, ] Studies are needed to determine its persistence in soil and water, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.
ANone: Future research on this compound could focus on:
- Developing Novel Formulations: Exploring new formulations to improve this compound's stability, solubility, and bioavailability, potentially enhancing its efficacy and reducing application rates. [, , , ]
- Assessing Environmental Risks: Conducting comprehensive ecotoxicological studies to fully understand the long-term impacts of this compound on the environment. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


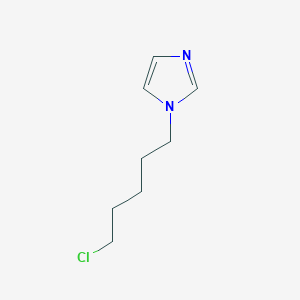


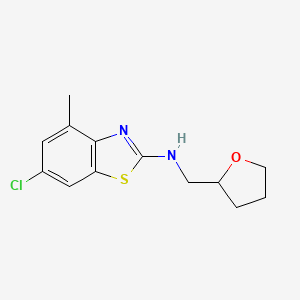
![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)

![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)

![6-Chloro-3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451907.png)
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1451909.png)
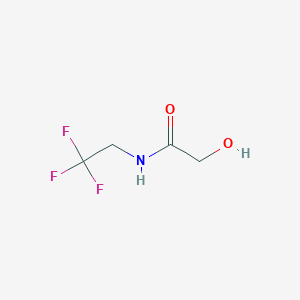
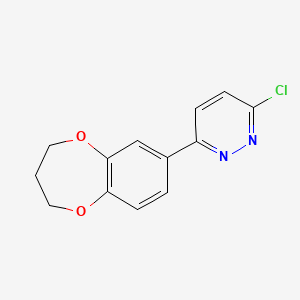
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
